molecular formula C5H9F3N2O B8621569 2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide

2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide

Cat. No. B8621569
M. Wt: 170.13 g/mol
InChI Key: LLSQPTFEBHVGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040032B2

Procedure details

A solution of N-methylethylenediamine (27.0 g, 364 mmol) and ethyl trifluoroacetate (96.6 mL, 812 mmol) in a mixture of ACN (350 mL) and water (7.8 mL, 436 mmol) was refluxed with stirring overnight. Solvents were evaporated in vacuo. The residue was re-evaporated with i-PrOH (3×100 mL), followed by heat-cool crystallization from DCM (500 mL). Formed crystals were filtered, washed with DCM and dried in vacuo to provide compound A (88.3 g, 85%) as white solid powder.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
96.6 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH2:5].[F:6][C:7]([F:14])([F:13])[C:8]([O:10]CC)=O.O>C(#N)C>[F:14][C:7]([F:6])([F:13])[C:8]([NH:5][CH2:4][CH2:3][NH:2][CH3:1])=[O:10]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CNCCN
Name
Quantity
96.6 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
7.8 mL
Type
reactant
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was re-evaporated with i-PrOH (3×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by heat-cool
CUSTOM
Type
CUSTOM
Details
crystallization from DCM (500 mL)
CUSTOM
Type
CUSTOM
Details
Formed crystals
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)NCCNC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 88.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 142.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.